An In-depth Technical Guide to N-acetylglyphosate: Chemical Structure and Properties
An In-depth Technical Guide to N-acetylglyphosate: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of N-acetylglyphosate. It is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
N-acetylglyphosate, a significant metabolite of the herbicide glyphosate (B1671968) in genetically modified crops, is chemically known as 2-[acetyl(phosphonomethyl)amino]acetic acid.[1][2] Its structure features a central nitrogen atom bonded to an acetyl group, a carboxymethyl group, and a phosphonomethyl group.
Table 1: Chemical Identifiers for N-acetylglyphosate
| Identifier | Value |
| IUPAC Name | 2-[acetyl(phosphonomethyl)amino]acetic acid |
| CAS Number | 129660-96-4 |
| Molecular Formula | C₅H₁₀NO₆P[3] |
| Molecular Weight | 211.11 g/mol [3] |
| SMILES | CC(=O)N(CC(=O)O)CP(=O)(O)O[4] |
| InChI | InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)[4] |
| InChIKey | BFECXRMSKVFCNB-UHFFFAOYSA-N |
Physicochemical Properties
N-acetylglyphosate is a white to off-white solid.[3] It is very hygroscopic and should be stored accordingly.[1] The available quantitative data on its physicochemical properties are summarized in Table 2.
Table 2: Physicochemical Properties of N-acetylglyphosate
| Property | Value |
| Melting Point | 56-59 °C[1][3] |
| Boiling Point (Predicted) | 540.3 ± 60.0 °C[1] |
| Density (Predicted) | 1.633 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 2.53 ± 0.10[1] |
| Solubility | Slightly soluble in Water, DMSO, and Methanol[1][3] |
Biological Activity and Mechanism of Action
Role as a Glyphosate Metabolite
In genetically modified crops engineered for glyphosate tolerance, the enzyme glyphosate N-acetyltransferase (GAT) detoxifies glyphosate by converting it to N-acetylglyphosate.[5][6] This acetylation of the secondary amine renders the molecule non-herbicidal as it has a low affinity for the active site of its target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7]
Herbicidal Activity
N-acetylglyphosate itself is reported to exhibit herbicidal activity by inhibiting key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[8][9][10] The primary target is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][11] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.
Experimental Protocols
Synthesis of N-acetylglyphosate
A documented method for the synthesis of N-acetylglyphosate involves the reaction of N-phosphorylmethylacetamide with paraformaldehyde and carbon monoxide.[5]
Protocol:
-
Reactants:
-
N-phosphorylmethylacetamide (0.600 mol)
-
Paraformaldehyde (0.72 mol)
-
Water (1.80 mol)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (0.0178 mol)
-
Hydrochloric acid (co-catalyst)
-
Tetrahydrofuran (300 mL)
-
-
Procedure:
-
Charge an autoclave with N-phosphorylmethylacetamide, paraformaldehyde, water, Co₂(CO)₈, hydrochloric acid, and tetrahydrofuran.
-
Purge the autoclave with nitrogen twice.
-
Pressurize the vessel with a 95:5 mixture of CO/H₂ to 9.5 MPa.
-
Heat the mixture to 120 °C and stir for 2 hours.
-
After the reaction, concentrate the mixture under reduced pressure to yield N-acetylglyphosate.
-
An alternative synthesis route involves the direct acetylation of glyphosate using acetic anhydride (B1165640) under controlled temperature and pH conditions.[4]
Analytical Method for Detection in Food Matrices
The following protocol is based on the U.S. Food and Drug Administration (FDA) method for the analysis of glyphosate and its metabolites in food.[12]
Workflow Diagram:
Detailed Protocol:
-
Sample Preparation and Extraction:
-
Weigh a homogenized sample (e.g., 5 g for high moisture foods) into a polypropylene (B1209903) centrifuge tube.
-
Add the extraction solvent (50 mM acetic acid and 10 mM EDTA in water) fortified with isotopically labeled internal standards.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Cleanup:
-
Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge.
-
Centrifuge the cartridge at 3000 rpm for 2 minutes to elute the sample.
-
-
Final Preparation and Analysis:
-
Filter the eluate through a 0.45 or 0.22 µm nylon filter.
-
Analyze the final extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Table 3: LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C8 HPLC column |
| Mobile Phase A | 4 mM Tetrabutylammonium formate (B1220265) in water, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
Stability and Degradation
N-acetylglyphosate residues have been shown to be stable in various matrices when stored frozen. Studies have demonstrated stability for at least 12 months in maize forage and grain, and for at least 23 months in maize stover at -20 °C.[9] In animal tissues (liver, kidney, fat, muscle), it is stable for at least 80 days when stored frozen.[9] In soil, N-acetylglyphosate degrades more rapidly than glyphosate, with one study reporting a half-life of 7 days, likely due to microbial deacetylation back to glyphosate.[4]
Spectral Data
Definitive identification and structural elucidation of N-acetylglyphosate are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 4: Expected NMR and MS Characteristics
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the N-CH₂-COOH protons, and a characteristic doublet for the N-CH₂-P protons (expected around 3.00 ppm based on glyphosate data).[4] |
| ¹³C NMR | Resonances for the acetyl carbonyl and methyl carbons, the carboxymethyl carbons, and the phosphonomethyl carbon. |
| ³¹P NMR | A characteristic signal for the phosphonate (B1237965) group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molecular weight (211.11 g/mol ). Fragmentation patterns can be used for structural confirmation. Representative mass spectra can be found in patent literature.[13] |
References
- 1. N-Acetyl Glyphosate | 129660-96-4 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. usbio.net [usbio.net]
- 4. N-Acetyl Glyphosate-13C2,15N | 1346598-31-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. keenanlab.bsd.uchicago.edu [keenanlab.bsd.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. WO2008118899A1 - Methods and compositions for detecting glyphosate and metabolites thereof - Google Patents [patents.google.com]
